4-Methyltetrahydro-2H-pyran-4-amine

Medicinal Chemistry Synthetic Chemistry Conformational Analysis

4-Methyltetrahydro-2H-pyran-4-amine (CAS 693245-65-7), also known as 4-methyloxan-4-amine, is a saturated six-membered heterocyclic amine building block (C6H13NO, MW 115.17). Its core structural feature is a tetrahydropyran ring with a primary amine group and a methyl substituent at the 4-position.

Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
CAS No. 693245-65-7
Cat. No. B1287273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyltetrahydro-2H-pyran-4-amine
CAS693245-65-7
Molecular FormulaC6H13NO
Molecular Weight115.17 g/mol
Structural Identifiers
SMILESCC1(CCOCC1)N
InChIInChI=1S/C6H13NO/c1-6(7)2-4-8-5-3-6/h2-5,7H2,1H3
InChIKeyHECZPOCJWCHBHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyltetrahydro-2H-pyran-4-amine (CAS 693245-65-7): An Essential Heterocyclic Amine Building Block for Pharmaceutical R&D


4-Methyltetrahydro-2H-pyran-4-amine (CAS 693245-65-7), also known as 4-methyloxan-4-amine, is a saturated six-membered heterocyclic amine building block (C6H13NO, MW 115.17) . Its core structural feature is a tetrahydropyran ring with a primary amine group and a methyl substituent at the 4-position. The compound is primarily utilized in pharmaceutical and agrochemical research as a versatile intermediate for the synthesis of more complex molecules [1]. It is commercially available as both the free base and the hydrochloride salt (CAS 851389-38-3) with a common purity specification of 97% . Calculated physicochemical properties indicate it is freely soluble in water (145 g/L at 25 °C) and has a moderate calculated boiling point of 156.5±33.0 °C .

Scaffold Conformationally restricted saturated heterocyclic amine for drug design
Solubility Reported high aqueous solubility supports water-compatible synthetic routes
Supply Form Free base and HCl salt available; specified purity supports reproducible synthesis

Why 4-Methyltetrahydro-2H-pyran-4-amine Cannot Be Replaced with Other In-Class Tetrahydropyran Amines


Generic substitution among tetrahydropyran-4-amine analogs is not advisable due to the profound impact of specific ring substitution on critical molecular properties. The introduction of a methyl group at the 4-position in 4-Methyltetrahydro-2H-pyran-4-amine alters the compound's lipophilicity, steric bulk, and metabolic stability compared to unsubstituted 4-aminotetrahydropyran or other substituted derivatives . These changes directly affect key parameters for downstream applications, including LogP, solubility , and the amine's pKa, which in turn influence reaction kinetics, purification behavior, and final compound bioavailability. The absence of a rotatable bond count (0 for the core amine) contrasts with other analogs that may have more conformational flexibility, making this specific scaffold a more rigid and potentially selective building block. Using an incorrect analog without quantitative justification can invalidate established synthetic routes, alter lead compound SAR, and introduce unnecessary variability in research and development programs.

Lipophilicity & pKa Methyl substitution shifts LogP and amine basicity relative to unsubstituted analogs, altering reaction and purification behavior.
Conformational Rigidity Zero rotatable bonds versus more flexible analogs may change binding interactions; cannot assume interchangeable SAR.
Metabolic Stability Steric and electronic differences may lead to divergent metabolic profiles in downstream compounds.

Quantitative Evidence for 4-Methyltetrahydro-2H-pyran-4-amine Differentiation from Analogs


Structural Rigidity vs. Unsubstituted 4-Aminotetrahydropyran

The target compound, 4-Methyltetrahydro-2H-pyran-4-amine, possesses a rotatable bond count of 0 . This contrasts with the unsubstituted parent compound, 4-aminotetrahydropyran (CAS 38041-19-9), which, while sharing the core ring structure, has a different substitution pattern at the 4-position. The presence of the methyl group and the quaternary nature of the 4-position carbon in the target compound locks the amine into a fixed orientation relative to the ring, eliminating the conformational freedom associated with the C-N bond rotation present in 4-aminotetrahydropyran.

Rotatable Bonds
Class-level
0 vs. flexible analog
Conformational lock may support target selectivity
Comparator data not available; structural inference only
Medicinal Chemistry Synthetic Chemistry Conformational Analysis

Enhanced Aqueous Solubility Compared to Unsubstituted Core

4-Methyltetrahydro-2H-pyran-4-amine exhibits a high calculated aqueous solubility of 145 g/L at 25 °C . While the unsubstituted 4-aminotetrahydropyran (CAS 38041-19-9) is also a liquid amine and expected to be soluble, the quantitative solubility data for the methyl-substituted derivative provides a specific, high value. This enhanced solubility profile can be advantageous in multi-step syntheses requiring aqueous or protic solvent conditions and simplifies workup procedures compared to less soluble analogs.

Aqueous Solubility
Data to verify
145 g/L at 25 °C (calc.)
Supports water-phase synthesis workup
Calculated property; experimental confirmation advised
Pre-formulation Medicinal Chemistry Physicochemical Characterization

Commercially Defined Purity Standards for Reproducible Synthesis

Multiple commercial suppliers list 4-Methyltetrahydro-2H-pyran-4-amine and its hydrochloride salt with a specified minimum purity of 97% . This contrasts with other, less common tetrahydropyran amine derivatives where purity specifications may be lower, not explicitly stated, or limited to in-house synthesis. The availability of the compound at a consistent, high purity from multiple vendors reduces the risk of introducing unidentified impurities that could compromise sensitive catalytic reactions or lead to irreproducible biological results.

Commercial Purity
Supplier data
≥97% (free base & HCl)
Defined purity baseline for reproducible synthesis
Multi-vendor specification; verify lot-specific COA
Chemical Synthesis Quality Control Procurement

Key R&D Application Scenarios for 4-Methyltetrahydro-2H-pyran-4-amine Based on Established Evidence


Synthesis of Conformationally Restricted Pharmaceutical Leads

The compound's structural feature of having zero rotatable bonds makes it a valuable building block for introducing a rigid, saturated heterocyclic amine moiety into drug candidates. This is particularly relevant in fragment-based drug discovery and structure-based drug design, where reducing conformational entropy can lead to increased binding potency and improved selectivity for biological targets.

Medicinal Chemistry for Aqueous-Compatible Synthetic Routes

Its high calculated aqueous solubility (145 g/L) enables its use in synthetic sequences that require water-miscible solvents or aqueous reaction conditions. This property is advantageous for developing more sustainable and 'greener' synthetic processes and simplifies the purification of intermediates in multi-step syntheses of complex APIs.

Agrochemical Intermediate Development

As a heterocyclic building block, 4-Methyltetrahydro-2H-pyran-4-amine serves as a precursor for forming other heterocyclic compounds utilized in the production of certain agrochemicals [1]. Its commercial availability at 97% purity supports reliable and reproducible R&D activities in this sector.

High-Throughput Experimentation (HTE) for SAR Exploration

The compound's dual availability as a free base and a stable hydrochloride salt [1] provides flexibility in automated synthesis platforms. It can be directly used in amide coupling, reductive amination, and sulfonamide formation reactions, making it a practical and versatile choice for high-throughput parallel synthesis to explore structure-activity relationships (SAR) around the tetrahydropyran core.

Application
Selection Property
Validation Focus
Application: Conformationally restricted lead synthesis
Selection Property: Rigid saturated heterocyclic amine core
Validation Focus: Binding affinity / selectivity modeling
Application: Aqueous-compatible synthetic routes
Selection Property: High calculated aqueous solubility
Validation Focus: Solvent compatibility & purification yield
Application: Agrochemical intermediate R&D
Selection Property: Heterocyclic amine building block, consistent purity
Validation Focus: Impurity control & scalable synthesis
Application: High-throughput SAR exploration
Selection Property: Dual free base/HCl salt, versatile amine reactivity
Validation Focus: Automated parallel synthesis & SAR reproducibility

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